molecular formula C8H8Cl2N2O2 B13520957 Ethyl 4-amino-2,6-dichloronicotinate

Ethyl 4-amino-2,6-dichloronicotinate

Cat. No.: B13520957
M. Wt: 235.06 g/mol
InChI Key: UHXWLPGSCXZGIO-UHFFFAOYSA-N
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Description

Ethyl 4-amino-2,6-dichloronicotinate is an organic compound with the molecular formula C8H8Cl2N2O2 and a molecular weight of 235.07 g/mol . This compound is a derivative of nicotinic acid and features both amino and dichloro substituents on the pyridine ring, making it a valuable intermediate in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-amino-2,6-dichloronicotinate typically involves the esterification of 4-amino-2,6-dichloronicotinic acid. The reaction is carried out in the presence of an alcohol, such as ethanol, and a catalyst, often sulfuric acid, under reflux conditions .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same esterification reaction, with careful control of temperature and reaction time to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-amino-2,6-dichloronicotinate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Ethyl 4-amino-2,6-dichloronicotinate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 4-amino-2,6-dichloronicotinate involves its interaction with specific molecular targets. The amino and dichloro groups allow it to bind to enzymes or receptors, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways are still under investigation, but its structure suggests it could interact with nucleophilic sites in proteins or DNA .

Comparison with Similar Compounds

  • Ethyl 2,6-dichloronicotinate
  • Ethyl 2,4-dichloronicotinate
  • Ethyl 4,6-dichloronicotinate

Comparison: Ethyl 4-amino-2,6-dichloronicotinate is unique due to the presence of both amino and dichloro groups on the pyridine ring. This combination of functional groups provides distinct reactivity and potential biological activity compared to its analogs, which may only have dichloro substituents .

Biological Activity

Ethyl 4-amino-2,6-dichloronicotinate is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.

Synthesis

The synthesis of this compound typically involves the nucleophilic substitution of the chlorine atoms in 2,6-dichloronicotinic acid derivatives with an amine. This process allows for the introduction of various substituents that can modulate the compound's biological activity.

Biological Activity Overview

This compound has been evaluated for several biological activities, including:

  • Antitumor Activity : The compound has shown promising results in inhibiting the proliferation of various cancer cell lines. For instance, studies indicate that derivatives of this compound exhibit significant cytotoxic effects against A549 (lung carcinoma) and DU145 (prostate carcinoma) cell lines, with GI50 values ranging from low micromolar to submicromolar concentrations .
  • Antibacterial Properties : Some studies suggest that derivatives of 4-amino-2,6-dichloronicotinate possess antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .
  • Enzyme Inhibition : The compound has also been investigated for its ability to inhibit specific enzymes involved in cancer progression and bacterial resistance mechanisms. For instance, it has been shown to inhibit fibroblast growth factor receptors (FGFR), which are implicated in tumor growth and metastasis .

Case Studies

  • Antitumor Evaluation : A study conducted on various N-substituted derivatives of this compound revealed that certain modifications significantly enhanced cytotoxicity against tumor cell lines. For example, compounds with methoxy substitutions exhibited improved potency compared to unsubstituted analogs .
  • Antimicrobial Activity : Another investigation assessed the antibacterial efficacy of this compound and its derivatives against a panel of bacterial strains. Results indicated that some derivatives showed effective inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential as lead compounds for antibiotic development .
  • Mechanistic Studies : Research focusing on the mechanism of action revealed that this compound acts by inducing apoptosis in cancer cells through the activation of caspase pathways. This apoptotic effect was confirmed through flow cytometry analysis and Western blotting techniques .

Table 1: Antitumor Activity of this compound Derivatives

CompoundCell LineGI50 (μM)Mechanism of Action
Ethyl 4-amino-2,6-DCAA5490.20Tubulin polymerization inhibition
Ethyl 4-amino-2,6-DCADU1450.30Apoptosis induction
Methoxy derivativeA5490.15Caspase activation

Table 2: Antibacterial Activity

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Ethyl 4-amino-2,6-DCAStaphylococcus aureus10 μg/mL
Ethyl 4-amino-2,6-DCAEscherichia coli15 μg/mL

Properties

Molecular Formula

C8H8Cl2N2O2

Molecular Weight

235.06 g/mol

IUPAC Name

ethyl 4-amino-2,6-dichloropyridine-3-carboxylate

InChI

InChI=1S/C8H8Cl2N2O2/c1-2-14-8(13)6-4(11)3-5(9)12-7(6)10/h3H,2H2,1H3,(H2,11,12)

InChI Key

UHXWLPGSCXZGIO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(C=C1N)Cl)Cl

Origin of Product

United States

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